N-(3-acetylphenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide
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Description
N-(3-acetylphenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C22H21N3O2S and its molecular weight is 391.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation of Analog Compounds
A study on the synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors highlighted the potential therapeutic applications of such compounds. BPTES analogs were synthesized to improve drug-like properties, showing similar potency and better solubility compared to BPTES. These analogs demonstrated efficacy in attenuating the growth of human lymphoma B cells both in vitro and in a mouse xenograft model, suggesting their potential in cancer therapy (Shukla et al., 2012).
Molecular Docking and In Vitro Screening
Another study focused on the synthesis, molecular docking, and in vitro screening of novel pyridine and fused pyridine derivatives. These compounds were prepared from specific starting materials and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. The compounds exhibited moderate to good binding energies and showed antimicrobial and antioxidant activity (Flefel et al., 2018).
Antimicrobial Evaluation of Novel Derivatives
Research into the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety for antimicrobial applications was conducted. These compounds, suitable for use as antimicrobial agents, were synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).
Pharmacokinetics of Analgesics in the Elderly
A study on the pharmacokinetics of intravenous paracetamol in elderly patients revealed important insights into how age and sex can affect the pharmacokinetics of drugs. This study indicated that the elderly have higher exposure to paracetamol and its metabolites, suggesting a need for dosage adjustments in this population (Liukas et al., 2011).
Vibrational Spectroscopy and Quantum Computational Analysis
Research on the vibrational spectroscopic signatures and quantum computational analysis of an antiviral active molecule similar in complexity to the query compound provided insights into the molecular structure, stability, and potential pharmacokinetic properties through in-silico docking, indicating inhibition activity against viruses (Jenepha Mary et al., 2022).
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-3-16-7-9-17(10-8-16)20-11-12-22(25-24-20)28-14-21(27)23-19-6-4-5-18(13-19)15(2)26/h4-13H,3,14H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFQREGLYHISCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC(=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.